molecular formula C14H23ClN2O B601744 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride CAS No. 857170-72-0

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride

Cat. No. B601744
CAS RN: 857170-72-0
M. Wt: 270.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is a pharmaceutical compound . It is also known as Lidocaine Hydrochloride Impurity F . This compound is used as a reference standard in pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C14 H22 N2 O . Cl H . Its molecular weight is 270.80 .

Scientific Research Applications

  • Medical and Anesthetic Use : 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide, also known as lidocaine, is widely used as a painkiller in various branches of medicine. It has various salts and complexes, including the hydrochloride monohydrate form, which is particularly significant in medical applications (Tsitsishvili & Amirkhanashvili, 2022).

  • Molecular and Electronic Studies : The compound has been subject to molecular and electronic studies, including density functional theory optimization. These studies have revealed its bioactivity and the influence of hyper conjugative interactions, contributing to an understanding of its pharmacokinetic behavior (Anban, Pradhan, & James, 2017).

  • Pharmaceutical Analysis : A high-performance liquid chromatographic method was developed for determining this compound in a gel pharmaceutical formulation, highlighting its relevance in quality control for pharmaceutical products (Shabir, 2004).

  • Complex Formation and Structural Analysis : There's been research into the synthesis and structure of complexes involving this compound, such as bis(lidocaine) tetrachloridocuprate(II). These studies provide insight into the coordination of ions and the formation of hydrogen bonds, offering valuable information for the development of new compounds (Amirkhanashvili, Sobolev, Tsitsishvili, & Zhorzholiani, 2021).

  • Potential in Psychiatric Treatment : Derivatives of this compound have shown potential in psychiatric treatment, particularly as antipsychotic agents. These derivatives exhibit a profile in behavioral animal tests and offer insights into the structure-activity relationship for developing novel antipsychotic agents (Wise et al., 1987).

  • Role in Photosynthesis and Cellular Processes : The compound has been studied for its influence on proton movement across the chloroplast envelope, affecting photosynthesis and cellular processes in plants. This highlights its potential use in understanding and manipulating plant biology (Peters & Berkowitz, 1991).

  • Analgesic and Anti-Inflammatory Activities : There's research on the synthesis of related compounds and their analgesic and anti-inflammatory activities. Such studies are vital for the development of new pain relief and anti-inflammatory medications (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Mechanism of Action

Target of Action

Lidocaine Impurity F, like Lidocaine, primarily targets the fast voltage-gated sodium (Na+) channels in neurons . These channels play a crucial role in the initiation and conduction of nerve impulses, which are fundamental to the sensation of pain .

Mode of Action

Lidocaine Impurity F acts as a local anesthetic by blocking these sodium channels . By inhibiting these channels, it prevents the neurons from signaling the brain about sensations, effectively numbing the area where it is applied . This blockage can also decrease muscle contractility, leading to effects like vasodilation, hypotension, and irregular heart rate .

Biochemical Pathways

The primary biochemical pathway affected by Lidocaine Impurity F is the signal conduction pathway in neurons . By blocking the sodium channels, it disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption prevents the neurons from transmitting signals to the brain, resulting in a numbing effect .

Pharmacokinetics

Lidocaine is well-absorbed following administration, with a half-life of approximately 1.85 hours . It is metabolized by the cytochrome P450 system, specifically the P450 3A4 isoenzyme . This system is responsible for the metabolism of many drugs, and any substances that inhibit its activity can potentially increase plasma concentrations of Lidocaine .

Result of Action

The primary result of Lidocaine Impurity F’s action is a loss of sensation in the area where it is applied . This is due to its ability to block nerve impulses by inhibiting sodium channels . It may also cause effects such as vasodilation, hypotension, and irregular heart rate due to its impact on muscle contractility .

Action Environment

The action of Lidocaine Impurity F can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the cytochrome P450 system can affect its metabolism and potentially increase its toxicity . Additionally, factors such as the pH of the environment, the presence of inflammation, and the specific tissue type can all influence the efficacy and stability of Lidocaine Impurity F .

properties

IUPAC Name

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOMHDCAYOQVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC(=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.